molecular formula C7H6BrN3 B12968958 3-(Bromomethyl)pyrazolo[1,5-a]pyrazine

3-(Bromomethyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B12968958
M. Wt: 212.05 g/mol
InChI Key: ZQXAXYVCQJEMRQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a bromomethyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)pyrazolo[1,5-a]pyrazine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, potentially involving continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced pyrazine derivatives with modified substituents.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazolo[1,5-a]pyrazine core can also engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)pyrazolo[1,5-a]pyrazine is unique due to its fused pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological and photophysical properties .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-(bromomethyl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H6BrN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3H2

InChI Key

ZQXAXYVCQJEMRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CBr)C=N1

Origin of Product

United States

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